2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at the 2-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-3-cyanopyridines with formamide under reflux conditions . Another approach includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, varying solvents, and catalysts to expedite the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido[2,3-d]pyrimidines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as biotin carboxylase, by forming hydrogen bonds and van der Waals interactions with the active site residues . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are known for their antimicrobial properties.
Uniqueness
2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
54716-27-7 |
---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-methyl-3-phenylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11N3O/c1-10-16-13-12(8-5-9-15-13)14(18)17(10)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
SXXXSMSELZOAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.